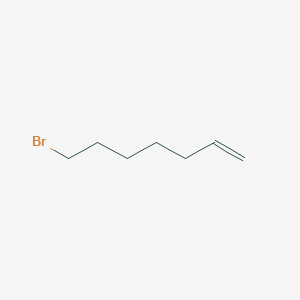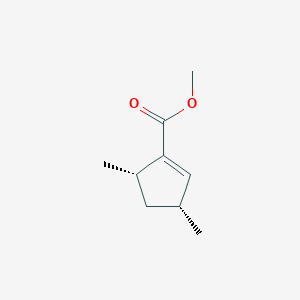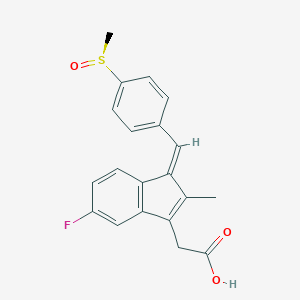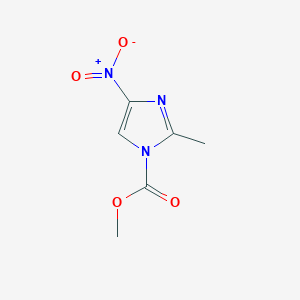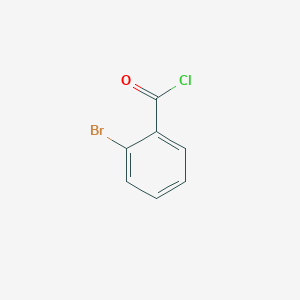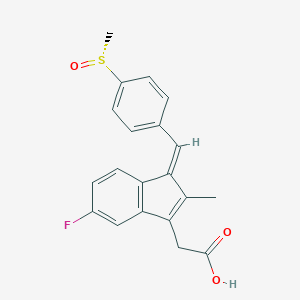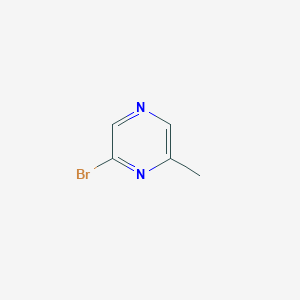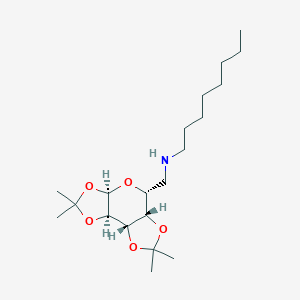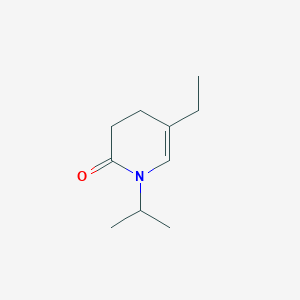
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one is a chemical compound that belongs to the dihydropyridine family. It is also known as ethyl isopropyl 3,4-dihydropyridin-2-one. This compound has been widely studied in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways within cells. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical And Physiological Effects
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may contribute to its anti-tumor and anti-inflammatory activities. Furthermore, this compound has been found to have a vasodilatory effect, which may be beneficial in the treatment of hypertension and other cardiovascular diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one in lab experiments is its relatively high yield and ease of synthesis. Furthermore, this compound has been extensively studied, and its properties and effects are well-known. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one. One area of interest is the development of novel therapeutic agents based on this compound. Furthermore, the potential applications of this compound in the treatment of various diseases, including cancer and cardiovascular diseases, continue to be an area of active research. Additionally, the study of the mechanism of action of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one may lead to the discovery of new signaling pathways and targets for drug development.
Synthesis Methods
The synthesis of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one involves the reaction of ethyl isopropyl ketone with ammonium acetate and formaldehyde in the presence of acetic acid. This reaction results in the formation of the dihydropyridine ring structure. The yield of this reaction is typically high, and the reaction conditions are relatively mild.
Scientific Research Applications
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant antioxidant, anti-inflammatory, and anti-tumor activities. Furthermore, this compound has been found to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
properties
CAS RN |
143818-35-3 |
|---|---|
Product Name |
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one |
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C10H17NO/c1-4-9-5-6-10(12)11(7-9)8(2)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
SKHLCUPOJODRFN-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C(=O)CC1)C(C)C |
Canonical SMILES |
CCC1=CN(C(=O)CC1)C(C)C |
synonyms |
2(1H)-Pyridinone,5-ethyl-3,4-dihydro-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



